

Application Note: Spectrophotometric Assay for Diethylcarbamazine Citrate Quantification in Formulations

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Compound of Interest

Compound Name: Diethylcarbamazine Citrate

Cat. No.: B1670529

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Introduction

Diethylcarbamazine citrate (DEC) is a crucial anthelmintic agent, primarily utilized in the treatment of lymphatic filariasis.[1] The World Health Organization (WHO) advocates for its use in mass drug administration programs to eliminate this debilitating disease. Consequently, the availability of simple, cost-effective, and reliable analytical methods for the quantification of DEC in pharmaceutical formulations is paramount for quality control and ensuring therapeutic efficacy. Several analytical techniques have been employed for the determination of DEC, including titrimetry, chromatography, and spectrophotometry.[2][3][4] Among these, visible spectrophotometry offers a desirable balance of simplicity, sensitivity, speed, and affordability, making it particularly suitable for routine quality control laboratories.[5]

This application note details a validated spectrophotometric method for the quantification of **Diethylcarbamazine citrate** in its bulk form and in pharmaceutical formulations. The described protocol is based on the formation of an ion-pair complex between the basic DEC molecule and an acidic dye, Tropaeolin 000, in an acidic buffer.[6] The resulting colored complex is extracted into an organic solvent and quantified by measuring its absorbance at a specific wavelength.[6] This method is demonstrated to be accurate, precise, and robust for the intended application.

Principle of the Assay

The fundamental principle of this assay is the reaction between the basic tertiary amine group of Diethylcarbamazine and the acidic sulfonic acid group of the dye, Tropaeolin 000. In an acidic medium (pH 1.42), the piperazine nitrogen of DEC is protonated, forming a cation. This cation then forms a stable, orange-colored ion-pair complex with the anionic Tropaeolin 000 dye.[6] This colored complex is extractable into chloroform, while the free dye remains in the aqueous phase. The absorbance of the chloroform layer, which is directly proportional to the concentration of DEC, is then measured using a spectrophotometer at the wavelength of maximum absorbance (λ_{max}) of 490 nm.[6]

Materials and Methods

Instrumentation

- A UV-Visible spectrophotometer with a 1 cm path length quartz cuvette. A Systronics model 166 digital spectrophotometer or equivalent is suitable.[2][5][7]
- Analytical balance
- pH meter
- Vortex mixer
- Centrifuge

Reagents and Standards

- **Diethylcarbamazine Citrate (DEC)**: Pharmaceutical grade, with a purity of 99.7% or higher. [2][7]
- Tropaeolin 000 (TRN): Analytical reagent grade.
- Chloroform: HPLC or analytical grade.
- Hydrochloric Acid (HCl): Concentrated, analytical grade.
- Sodium Hydroxide (NaOH): Analytical grade.
- Potassium Chloride (KCl): Analytical grade.

- Clarks-Lubs Buffer (pH 1.42): Prepared by mixing appropriate volumes of 0.2 M KCl and 0.2 M HCl solutions.
- Distilled or Deionized Water

Preparation of Standard Solutions

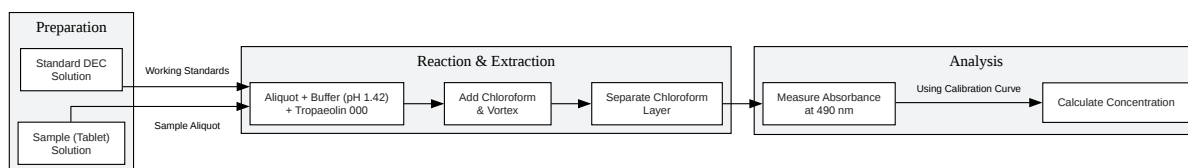
- DEC Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of pure DEC and dissolve it in 100 mL of distilled water in a volumetric flask.
- Tropaeolin 000 Solution (0.1% w/v): Dissolve 100 mg of Tropaeolin 000 in 100 mL of distilled water.
- Working Standard Solutions: Prepare a series of working standard solutions by appropriate dilution of the DEC standard stock solution with distilled water to obtain concentrations in the range of 1.25 - 25.0 µg/mL.

Sample Preparation (from Tablets)

- Weigh and finely powder twenty tablets to obtain a homogenous mixture.
- Accurately weigh a portion of the powdered tablets equivalent to 10 mg of DEC.
- Transfer the weighed powder to a 100 mL volumetric flask.
- Add approximately 70 mL of distilled water and shake for 20 minutes to ensure complete dissolution of the active ingredient.
- Make up the volume to 100 mL with distilled water and mix thoroughly.
- Filter the solution through a Whatman No. 42 filter paper, discarding the first 10 mL of the filtrate.^[5]
- The resulting solution has a nominal concentration of 100 µg/mL of DEC. Dilute this solution as needed to fall within the calibration curve range for analysis.

Experimental Protocol

The following diagram illustrates the general workflow for the spectrophotometric quantification of DEC.



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Caption: Experimental workflow for DEC quantification.

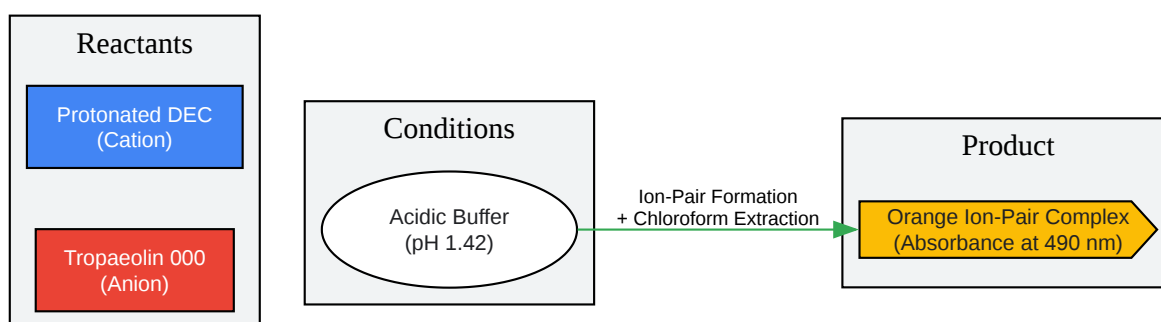
Procedure for Calibration Curve

- Pipette aliquots of the working standard solutions (ranging from 0.5 to 2.5 mL of a 10 µg/mL solution) into a series of 10 mL volumetric flasks.
- To each flask, add 2 mL of Clarks-Lubs buffer (pH 1.42) and 1.5 mL of the 0.1% Tropaeolin 000 solution.
- Add 5 mL of chloroform to each flask.
- Stopper the flasks and shake vigorously for 2 minutes.
- Allow the two phases to separate completely.
- Carefully transfer the chloroform (lower) layer into a cuvette.
- Measure the absorbance of the orange-colored solution at 490 nm against a reagent blank prepared in the same manner but without the DEC standard.
- Plot a calibration curve of absorbance versus concentration of DEC.

Procedure for Sample Analysis

- Take an appropriate aliquot of the prepared sample solution (from tablets) and transfer it to a 10 mL volumetric flask.
- Follow steps 2 through 7 as described in the "Procedure for Calibration Curve".
- Determine the concentration of DEC in the sample solution from the calibration curve.
- Calculate the amount of DEC in the original tablet formulation, taking into account the dilution factors.

The underlying chemical reaction for the color formation is the ion-pair association as depicted below.



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